molecular formula C19H26N2O5 B4004629 1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid

1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid

Cat. No.: B4004629
M. Wt: 362.4 g/mol
InChI Key: YUDNJFOXJMBFKX-UHFFFAOYSA-N
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Description

1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an imidazole ring substituted with a propyl chain linked to a phenoxy group, which is further substituted with a 2-methylbutan-2-yl group. The presence of oxalic acid as a counterion adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole typically involves multi-step organic reactions. One common approach is the alkylation of imidazole with 3-chloropropyl-4-(2-methylbutan-2-yl)phenoxy ether under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the propyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Imidazolines and reduced phenoxy derivatives.

    Substitution: Various substituted imidazole and propyl derivatives.

Scientific Research Applications

1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester: Similar in structure but contains a piperidine ring instead of an imidazole ring.

    4-(1,1,3,3-tetramethylbutyl)phenol: Contains a similar phenoxy group but lacks the imidazole and propyl chain.

Uniqueness

1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole is unique due to the combination of its imidazole ring and the bulky 2-methylbutan-2-yl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[3-[4-(2-methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.C2H2O4/c1-4-17(2,3)15-6-8-16(9-7-15)20-13-5-11-19-12-10-18-14-19;3-1(4)2(5)6/h6-10,12,14H,4-5,11,13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNJFOXJMBFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid
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1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid
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1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid
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1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid
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1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]imidazole;oxalic acid

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